molecular formula C10H9BN2O2 B12952679 [2,3'-Bipyridin]-5-ylboronic acid

[2,3'-Bipyridin]-5-ylboronic acid

Cat. No.: B12952679
M. Wt: 200.00 g/mol
InChI Key: SQRFRPMVGWBCLH-UHFFFAOYSA-N
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Description

[2,3’-Bipyridin]-5-ylboronic acid is a boronic acid derivative of bipyridine, a compound consisting of two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Bipyridin]-5-ylboronic acid typically involves the coupling of pyridine derivatives. Common methods include:

Industrial Production Methods

Industrial production of [2,3’-Bipyridin]-5-ylboronic acid often employs large-scale coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of [2,3’-Bipyridin]-5-ylboronic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with molecular targets, such as enzymes and receptors, modulating their activity and function. The specific pathways involved depend on the nature of the metal ion and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,3’-Bipyridin]-5-ylboronic acid is unique due to its boronic acid functional group, which enhances its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it particularly useful in the development of sensors and drug delivery systems .

Properties

IUPAC Name

(6-pyridin-3-ylpyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BN2O2/c14-11(15)9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRFRPMVGWBCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C2=CN=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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